8-(Benzylamino)quinoline
Overview
Description
8-(Benzylamino)quinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline itself is composed of a benzene ring fused with a pyridine ring. The addition of a benzylamino group at the 8th position of the quinoline structure enhances its chemical properties and potential applications. This compound is of significant interest due to its versatile applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry.
Scientific Research Applications
8-(Benzylamino)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Safety and Hazards
Future Directions
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry . Therefore, the study and development of its derivatives, including 8-(Benzylamino)quinoline, are expected to continue in the future .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Benzylamino)quinoline typically involves the reaction of 8-aminoquinoline with benzyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group at the 8th position of quinoline attacks the benzyl chloride, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound can be achieved through large-scale batch reactions. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution.
Chemical Reactions Analysis
Types of Reactions: 8-(Benzylamino)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various quinoline derivatives with functional groups such as hydroxyl, amino, and alkyl groups.
Comparison with Similar Compounds
Quinoline: The parent compound, which lacks the benzylamino group.
8-Aminoquinoline: A precursor in the synthesis of 8-(Benzylamino)quinoline.
8-Benzyloxyquinoline: Another derivative with a benzyloxy group instead of a benzylamino group.
Uniqueness: this compound is unique due to the presence of the benzylamino group, which enhances its chemical reactivity and potential applications. This modification allows for greater versatility in chemical synthesis and expands its range of biological activities compared to its parent compound and other derivatives.
Properties
IUPAC Name |
N-benzylquinolin-8-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2/c1-2-6-13(7-3-1)12-18-15-10-4-8-14-9-5-11-17-16(14)15/h1-11,18H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NECSJPFLHHVBGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=CC3=C2N=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20430805 | |
Record name | 8-(Benzylamino)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20430805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37385-01-6 | |
Record name | 8-(Benzylamino)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20430805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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